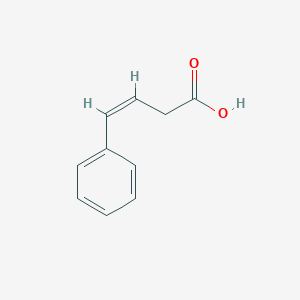

trans-Styrylacetic acid

概要

説明

trans-Styrylacetic acid: , also known as 4-Phenyl-3-butenoic acid, is an organic compound with the molecular formula C10H10O2. It is characterized by a trans configuration of the styryl group attached to the acetic acid moiety. This compound is known for its applications in organic synthesis and as a building block for various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions:

Aldol Condensation: One common method for synthesizing trans-Styrylacetic acid involves the aldol condensation of benzaldehyde with acetic acid derivatives under basic conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale aldol condensation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to favor the formation of the trans isomer, and purification steps such as recrystallization or distillation are employed to obtain the final product .

化学反応の分析

Types of Reactions:

Oxidation: trans-Styrylacetic acid can undergo oxidation reactions to form various oxidized products.

Substitution: this compound can participate in substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

Chemistry: trans-Styrylacetic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products. It serves as a precursor for various chemical transformations and is utilized in the development of new synthetic methodologies .

Biology: In biological research, this compound has been studied for its potential as an inhibitor of certain enzymes. For example, it has been used as a mechanism-based inhibitor of Peptidylglycine α-hydroxylating monooxygenase, an enzyme involved in peptide modification .

Medicine: The compound has shown potential in medicinal chemistry as a scaffold for the development of new therapeutic agents. Its ability to inhibit specific enzymes makes it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its chemical properties make it suitable for incorporation into various industrial processes and products .

作用機序

The mechanism of action of trans-Styrylacetic acid involves its interaction with specific molecular targets, such as enzymes. For instance, as an inhibitor of Peptidylglycine α-hydroxylating monooxygenase, this compound binds to the active site of the enzyme, preventing it from catalyzing its normal substrate. This inhibition can lead to downstream effects on peptide modification and biological activity .

類似化合物との比較

Phenylacetic acid: Similar in structure but lacks the styryl group.

Cinnamic acid: Contains a similar styryl group but differs in the position of the carboxylic acid group.

3-Phenylpropionic acid: Similar backbone but lacks the double bond in the styryl group.

Uniqueness: trans-Styrylacetic acid is unique due to its trans configuration and the presence of both the styryl and acetic acid moieties. This combination of structural features imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

生物活性

Trans-Styrylacetic acid (4-Phenyl-3-butenoic acid) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research, microbiology, and organic synthesis. This article reviews the current understanding of its biological properties, focusing on its mechanisms of action, effects on cellular pathways, and potential therapeutic applications.

This compound is characterized by its unique structure, which includes a trans double bond configuration. Its physical properties include:

- Molecular Formula : C₁₄H₁₂O₂

- Density : 1.145 g/cm³

- Boiling Point : 302 °C

- Flash Point : 215.8 °C

- Solubility : Soluble in organic solvents with moderate hydrophobicity (ACD/LogP value of 2.18) .

Cancer Research

This compound has been identified as a potential tumorigenic agent, exhibiting selective modulation of signaling pathways associated with cancer cell proliferation. Research indicates that it influences key pathways such as:

- p38 MAPK : Involved in stress responses and cell differentiation.

- JNK (c-Jun N-terminal kinase) : Plays a critical role in apoptosis and cellular stress responses.

Studies have shown that this compound can inhibit the growth of tumorigenic cell lines while sparing non-tumorigenic cells, suggesting a selective cytotoxicity that could be harnessed for therapeutic purposes .

Microbial Degradation

In environmental microbiology, this compound is involved in the microbial degradation of styrene, a common pollutant. Various microorganisms can metabolize styrene under aerobic and anaerobic conditions, yielding products like phenylacetic acid and benzoic acid. This process contributes to bioremediation efforts aimed at reducing environmental pollutants .

In Vitro Studies on Tumorigenic Cells

A comparative study evaluated the effects of this compound against Vorinostat (a known histone deacetylase inhibitor) on various tumorigenic cell lines. The results indicated:

- Both compounds significantly inhibited the growth of H2009 human lung carcinoma cells.

- This compound increased phosphorylation of p38 MAPK in tumorigenic cells but did not affect non-tumorigenic cells significantly.

- Selectivity for tumorigenic cells was evident, with reduced effects observed in non-tumorigenic models .

| Compound | Effect on Tumorigenic Cells | Effect on Non-Tumorigenic Cells |

|---|---|---|

| This compound | Significant inhibition | Minimal effect |

| Vorinostat | Significant inhibition | Significant inhibition |

Microbial Catabolism Studies

Research has demonstrated that this compound can be catabolized by Pseudomonas putida, highlighting its role in the phenylacetyl-CoA catabolon. This pathway is crucial for microbial degradation processes and showcases the compound's potential in biotechnological applications .

特性

CAS番号 |

1914-58-5 |

|---|---|

分子式 |

C10H10O2 |

分子量 |

162.18 g/mol |

IUPAC名 |

(Z)-4-phenylbut-3-enoic acid |

InChI |

InChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H,11,12)/b7-4- |

InChIキー |

PSCXFXNEYIHJST-DAXSKMNVSA-N |

SMILES |

C1=CC=C(C=C1)C=CCC(=O)O |

異性体SMILES |

C1=CC=C(C=C1)/C=C\CC(=O)O |

正規SMILES |

C1=CC=C(C=C1)C=CCC(=O)O |

Key on ui other cas no. |

59744-46-6 1914-58-5 |

ピクトグラム |

Irritant |

同義語 |

4-phenyl-3-butenoic acid 4-phenyl-3-butenoic acid, (E)-isomer styrylacetic acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the photoluminescent properties of hybrid materials containing trans-styrylacetic acid?

A: Research suggests that hybrid materials incorporating this compound exhibit favorable photoluminescent properties. Specifically, these materials demonstrate long luminescence lifetimes and high quantum efficiencies, making them potentially suitable for applications requiring efficient light emission. []

Q2: Can this compound be used as a building block in the synthesis of polymers?

A: Yes, this compound can function as a monomer in polymerization reactions. Studies have shown its successful incorporation into polysilsesquioxanes via radical addition polymerization. These resulting polymers, incorporating rare earth elements like europium (Eu3+) and terbium (Tb3+), were further investigated for their luminescent properties. []

Q3: How is this compound metabolized?

A: this compound is part of the phenylacetyl-CoA catabolon, a network of metabolic pathways. It is ultimately broken down into phenylacetyl-CoA, a common intermediate that feeds into general metabolic processes. []

Q4: What is the product of the reaction between this compound and aqueous potassium hydrogen persulfate (KHSO5)?

A: Reacting this compound with aqueous KHSO5 yields trans-3-hydroxy-4-phenylbutyrolactone as the product. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。